7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that features a fused ring system incorporating pyridine, triazole, and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine derivative, such as 2-aminopyridine, which undergoes nitration and subsequent reduction to form the corresponding aminopyridine.
Construction of the Triazole Ring: The aminopyridine is then reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.
Formation of the Triazine Ring: The triazole intermediate is further reacted with cyanogen bromide or similar reagents to form the triazine ring, completing the fused ring system.
Naphthyl Substitution: Finally, the naphthyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts for coupling reactions.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.
Purification Techniques: Employing advanced purification methods like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or aromaticity.
Substitution Products: Compounds with various substituents like halogens, alkyl, or aryl groups.
Scientific Research Applications
7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: Studied for its antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Studies: Explored for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which are crucial for cell signaling and proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer and antimicrobial properties.
Naphthyl-substituted Triazines: Compounds with similar structural motifs and biological activities.
Uniqueness
7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties, enhancing its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
11-naphthalen-1-yl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O/c24-16-15-14(23-17(21-20-15)18-10-19-23)8-9-22(16)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPGBDUKQBPZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC4=C(C3=O)N=NC5=NC=NN45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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